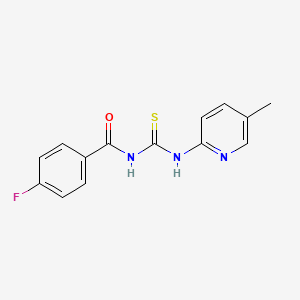

1-(4-fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea

Description

1-(4-Fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea (IUPAC: 4-fluoro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide) is a thiourea derivative characterized by a 4-fluorobenzoyl group and a 5-methylpyridin-2-yl substituent (). Its synthesis typically involves reacting 4-fluorobenzoyl chloride with ammonium thiocyanate and 5-methylpyridin-2-amine under reflux conditions in acetone or acetonitrile (). Structural elucidation employs Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H-NMR), and X-ray crystallography, revealing planar thiourea cores stabilized by intramolecular hydrogen bonds ().

Radiolabeling with iodine-131 (¹³¹I) enables its use in targeting breast cancer receptors, leveraging the thiourea moiety’s chelating properties (). Studies on fluorobenzoyl thioureas highlight their structural stability, influenced by fluorine’s electron-withdrawing effects and hydrogen-bonding interactions ().

Properties

IUPAC Name |

4-fluoro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3OS/c1-9-2-7-12(16-8-9)17-14(20)18-13(19)10-3-5-11(15)6-4-10/h2-8H,1H3,(H2,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQAIVBJLOFNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 4-fluorobenzoyl chloride with 5-methyl-2-aminopyridine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents like dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction.

Chemical Reactions Analysis

1-(4-fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity

- Anticancer Properties

- Enzyme Inhibition

Case Studies

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with ammonium thiocyanate followed by the addition of appropriate amines. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic rings or the thiourea moiety can significantly influence biological activity, allowing for the optimization of lead compounds for specific therapeutic targets .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiourea derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Key Observations:

- Electron-Withdrawing Groups : Fluorine (Target Compound) vs. chlorine (4-chloro analog) substituents influence electronic properties. Fluorine’s smaller size and stronger electronegativity enhance stability and hydrogen-bonding interactions compared to chlorine ().

- Heteroaryl vs. Aryl Substituents: The 5-methylpyridin-2-yl group (Target Compound) may improve solubility and receptor binding compared to phenyl or phenothiazine groups ().

- Bioactivity Correlation: Antimicrobial activity in azetidinone-phenothiazine hybrids () contrasts with the Target Compound’s anticancer focus, underscoring substituent-driven target specificity.

Physicochemical Properties

Biological Activity

1-(4-Fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. The presence of the fluorine atom and the pyridine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the synthesis, structural characterization, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 4-fluorobenzoyl chloride with ammonium thiocyanate in the presence of a suitable solvent. The compound's structure has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.

Key Spectroscopic Data

| Technique | Observations |

|---|---|

| 1H NMR | Peaks at δ 12.41 (NH), 11.95 (NH), aromatic peaks between 8.15 – 7.28 ppm |

| 13C NMR | Peaks at δ 180.1 (C=O), 166.0 (C=S), and various aromatic carbons |

| FTIR | Characteristic peaks at 3409 cm⁻¹ (NH), 1667 cm⁻¹ (C=O), and 1279 cm⁻¹ (C=S) |

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that thiourea derivatives, similar to our compound, exhibited Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µg/mL to 78.12 µg/mL against these pathogens .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa and A549. The compound displayed promising antiproliferative effects with IC50 values indicating effective inhibition of cell growth at low concentrations. For example, derivatives similar to this compound showed IC50 values as low as M against leukemia cells .

Case Studies

- Antimicrobial Efficacy : A comparative study on various thiourea derivatives showed that those containing halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts.

- Anticancer Potential : In a study involving the evaluation of several thiourea derivatives against human cancer cell lines, it was found that compounds with similar structural features to this compound had significant cytotoxic effects, suggesting a potential pathway for drug development .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(4-fluorobenzoyl)-3-(5-methylpyridin-2-yl)thiourea, and how are intermediates characterized?

The compound can be synthesized via the reaction of 4-fluorobenzoyl isothiocyanate with 5-methylpyridin-2-amine under inert conditions. Key intermediates, such as the isothiocyanate precursor, are typically characterized using H/C NMR, IR (to confirm -NCS groups), and mass spectrometry. Final product purity is validated via HPLC and elemental analysis. For analogous thioureas, X-ray crystallography has been used to confirm planar thiourea cores and intramolecular hydrogen bonds (e.g., N-H⋯N or N-H⋯O interactions) .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this thiourea derivative?

Single-crystal X-ray diffraction is pivotal for resolving molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, studies on similar thioureas revealed planar CNS residues with dihedral angles of 9.77°–77.47° relative to substituent rings . Spectroscopic techniques like H NMR (to identify NH protons at δ ~10–12 ppm) and IR (C=S stretching at ~1250–1350 cm) are standard for functional group verification .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and non-covalent interactions in this compound?

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict bond lengths, Mulliken charges, and frontier molecular orbitals (HOMO-LUMO gaps). For instance, studies on 1-(4-chlorobenzoyl)thiourea derivatives revealed competing intramolecular NH⋯OC hydrogen bonds and intermolecular π–π stacking, validated via Hirshfeld surface analysis . These methods help rationalize reactivity and stability in drug design .

Q. What experimental strategies are used to evaluate the biological activity of this thiourea against therapeutic targets?

In vitro assays (e.g., HIV-1 protease inhibition) involve enzyme kinetics (IC determination) at varying concentrations (e.g., 10–100 µM), followed by dose-response curves. For example, a structurally related thiourea achieved 97.03% HIV-1 protease inhibition at 100 µM via competitive binding . Molecular docking (AutoDock Vina) can predict binding modes, with validation via MD simulations and free-energy calculations (MM-PBSA) .

Q. How do crystallographic data inform structure-activity relationships (SAR) for thiourea-based inhibitors?

X-ray cocrystal structures (e.g., PDB: 6KOF) reveal critical interactions like sulfur-aromatic networks (e.g., thiourea-F163/F226 in IDO1 inhibitors) and hydrogen bonds. For 1-(4-fluorobenzoyl)thiourea derivatives, substituent effects on planarity and π-stacking (e.g., 5-methylpyridinyl vs. 4-fluorophenyl) can be correlated with potency using regression models (e.g., QSAR) .

Q. What are the stability and handling protocols for this compound under laboratory conditions?

Storage at 0–6°C in amber vials under nitrogen is recommended to prevent thiourea oxidation or hydrolysis. For similar compounds, stability studies under varying pH (2–12) and thermal stress (40–60°C) identified degradation products via LC-MS . Handling requires PPE (gloves, goggles) due to potential thiourea toxicity (LD data pending for this derivative).

Methodological Considerations

Q. How are synthetic yields optimized for this thiourea in multistep reactions?

Yield optimization involves solvent screening (e.g., THF vs. DMF for solubility), catalyst selection (e.g., triethylamine for isothiocyanate-amine coupling), and reaction time/temperature control. For example, 5-bromo-2-isothiocyanatopyridine reactions achieved 63–85% yields under reflux in dry acetonitrile .

Q. What analytical challenges arise in distinguishing thiourea tautomers or rotamers?

Dynamic NMR can resolve rotameric equilibria (e.g., E/Z isomerism around C–N bonds), while X-ray crystallography definitively assigns tautomeric forms. For 1-(5-methylpyridin-2-yl) derivatives, intramolecular hydrogen bonds (e.g., N-H⋯N) stabilize specific conformers, as shown in crystal structures .

Data Contradictions and Resolution

Q. How are discrepancies between computational predictions and experimental bioactivity resolved?

Discrepancies may arise from solvent effects or protein flexibility unaccounted for in docking. For example, a thiourea derivative showed poor HIV-1 RT inhibition experimentally despite favorable docking scores, likely due to off-target binding. Resolving such issues requires experimental mutagenesis (e.g., Ala-scanning) and metadynamics simulations to map binding pathways .

Q. What strategies address low reproducibility in thiourea crystallization for structural studies?

Vapor diffusion (e.g., sitting-drop method) with mixed solvents (DCM/hexane) enhances crystal quality. For a related thiourea, slow evaporation from ethanol yielded diffraction-quality crystals (R < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.